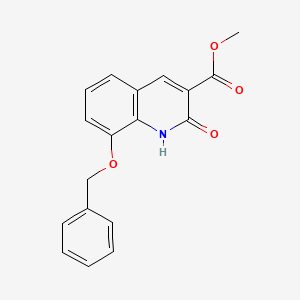

Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound featuring a dihydroquinoline core substituted with a benzyloxy group at position 8, a ketone at position 2, and a methyl ester at position 2. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the benzyloxy group) and hydrogen-bonding capacity (via the carbonyl and ester functionalities). The compound is synthesized through multi-step reactions, often involving condensation of substituted benzaldehydes with malonate derivatives, as seen in related dihydroquinoline syntheses .

Properties

Molecular Formula |

C18H15NO4 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

methyl 2-oxo-8-phenylmethoxy-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)14-10-13-8-5-9-15(16(13)19-17(14)20)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20) |

InChI Key |

MKSLJQBKRLMIGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC=C2)OCC3=CC=CC=C3)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core is formed through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoline derivative in the presence of a base.

Formation of the Carboxylate Ester: The carboxylate ester is formed by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the quinoline core can interact with DNA or proteins, leading to potential antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate, we compare it with six analogous compounds (Table 1), focusing on substituent effects, molecular properties, and reported applications.

Table 1: Key Structural and Physicochemical Comparisons

*Calculated molecular weight based on formula C19H15NO4.

Substituent Effects on Physicochemical Properties

- Benzyloxy vs. Methoxy/Hydroxyl Groups : The benzyloxy group at position 8 in the target compound increases steric bulk and lipophilicity compared to methoxy (e.g., compound ) or hydroxyl groups. This enhances membrane permeability but may reduce aqueous solubility.

- Ester Groups (Methyl vs. Ethyl) : Methyl esters (target, ) exhibit faster hydrolysis rates than ethyl esters (), impacting bioavailability. Ethyl esters may offer better metabolic stability in vivo .

- Electron-Withdrawing vs. Methoxy groups () act as electron donors, stabilizing the aromatic system and altering pKa values .

Functional Group Influence on Bioactivity

- Thioxo vs. Oxo Groups : The thioxo group in replaces the oxo group at position 2, altering hydrogen-bonding patterns and crystal packing. This substitution could influence binding to sulfur-sensitive enzymes.

- Amino and Sulfur-Containing Groups: Compounds and feature amino-linked indole or methylsulfanyl groups, which enhance interactions with biological targets (e.g., receptors or kinases) via hydrogen bonding or hydrophobic interactions .

Biological Activity

Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydroquinoline derivatives. Its molecular formula is with a molecular weight of approximately 299.32 g/mol. The structure features a benzyloxy group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Notably, it has shown promise as an inhibitor of integrase enzymes, which are critical for the replication of certain viruses, including HIV.

Key Mechanisms:

- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on DNA gyrase and integrase enzymes, which are essential for bacterial and viral DNA replication respectively.

- Antioxidant Activity: Some studies suggest that quinoline derivatives possess antioxidant properties, potentially contributing to their therapeutic effects.

Table 1: Inhibitory Potencies

The following table summarizes the inhibitory potencies of this compound and related compounds against various biological targets.

| Compound | Target Enzyme | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | HIV Integrase | <150 | No significant cytotoxicity |

| Related Compound A | DNA Gyrase | 0.0017 | Potent inhibitor |

| Related Compound B | HIV Integrase | 75 | Most potent in series |

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Anti-HIV Activity Study : A study demonstrated that this compound exhibited inhibitory effects against HIV integrase at concentrations lower than 150 μM without significant cytotoxicity (CC50 > 500 μM) . The structure-activity relationship indicated that modifications on the benzyl group could enhance potency.

- DNA Gyrase Inhibition : Another investigation highlighted the compound's ability to inhibit DNA gyrase from Escherichia coli, showcasing an IC50 value significantly lower than many existing inhibitors. This suggests potential applications in treating bacterial infections .

- Antioxidant Properties : Research into the antioxidant capabilities of quinoline derivatives indicated that this compound could protect against oxidative stress in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.